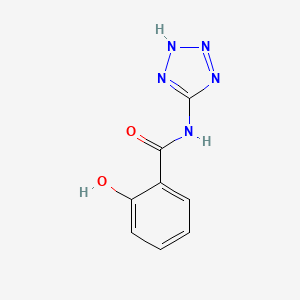![molecular formula C15H17NO2S B5823145 3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid](/img/structure/B5823145.png)
3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid, also known as EMD 57033, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been studied for its biochemical and physiological effects on various biological systems.
Mecanismo De Acción
The mechanism of action of 3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid 57033 involves its ability to modulate the activity of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, this compound 57033 has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which play a role in learning and memory.
Biochemical and Physiological Effects:
This compound 57033 has been shown to have a wide range of biochemical and physiological effects on various biological systems. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance synaptic plasticity. Furthermore, this compound 57033 has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid 57033 in lab experiments is its ability to modulate multiple biological pathways, making it a useful tool for studying complex biological systems. However, one limitation of using this compound 57033 is its potential toxicity, which requires careful dose optimization and safety measures.
Direcciones Futuras
There are several future directions for research on 3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid 57033. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms underlying its anti-inflammatory and neuroprotective effects. Finally, future studies could explore the potential of this compound 57033 as a therapeutic agent in other disease contexts, such as cancer and cardiovascular disease.
Métodos De Síntesis
The synthesis of 3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid 57033 involves the reaction of 3-ethyl-4-methyl-2-quinolinethiol with 3-chloropropanoic acid in the presence of a base catalyst. The resulting product is purified through recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid 57033 has been studied extensively for its potential therapeutic applications in various biological systems. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. Furthermore, this compound 57033 has been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
3-(3-ethyl-4-methylquinolin-2-yl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-3-11-10(2)12-6-4-5-7-13(12)16-15(11)19-9-8-14(17)18/h4-7H,3,8-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHLIHJLOJXXLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2N=C1SCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24789836 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-butenoyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5823070.png)

![4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine](/img/structure/B5823083.png)


![1-(2-fluorophenyl)-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5823118.png)

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5823135.png)


![N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5823152.png)

![N-[4-(diethylamino)phenyl]-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5823164.png)
